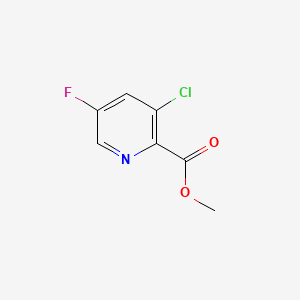

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSHNULHUHZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673248 | |

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214387-31-1 | |

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS 1214387-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methyl carboxylate groups on a pyridine ring, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its significance as a versatile intermediate in medicinal chemistry.

Chemical and Physical Properties

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a solid compound at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and potential for further chemical modifications.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 1214387-31-1 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

| InChI Key | CEGSHNULHUHZKT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=N1)F)Cl |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid

This protocol is based on general esterification procedures and may require optimization.

Materials:

-

3-chloro-5-fluoropyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Acid-Catalyzed Esterification:

-

Suspend 3-chloro-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-chloro-5-fluoropyridine-2-carboxylate.

-

-

Alternative Method using Thionyl Chloride:

-

React 3-chloro-5-fluoropyridine-2-carboxylic acid with an excess of thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent under reflux.

-

After removing the excess thionyl chloride, carefully add anhydrous methanol to the acyl chloride.

-

The reaction is usually exothermic and should be carried out with cooling.

-

Work-up the reaction mixture as described in the acid-catalyzed method to isolate and purify the final product.

-

Diagram 1: Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of the target compound.

Spectroscopic Data

As of the current literature survey, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not publicly available. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Applications in Drug Discovery and Development

Halogenated pyridines, such as Methyl 3-chloro-5-fluoropyridine-2-carboxylate, are highly valued in medicinal chemistry.[3] The presence of both chlorine and fluorine atoms provides multiple sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug screening.[2]

The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound can influence key pharmacological properties including:

-

Binding Affinity: The electronic nature of the chloro and fluoro substituents can modulate the interaction of the molecule with its biological target.

-

Metabolic Stability: The C-F bond is exceptionally strong, which can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.

-

Pharmacokinetics: The overall lipophilicity and polarity of the molecule, influenced by its substituents, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

While this compound is primarily a building block, derivatives of the 3-chloro-5-fluoropyridine scaffold are being investigated for a range of therapeutic applications, including as potential anti-cancer and anti-infective agents.[3]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking Methyl 3-chloro-5-fluoropyridine-2-carboxylate to a specific signaling pathway. Its role is primarily as a synthetic intermediate used to create more complex molecules. The biological activity and potential impact on signaling pathways would be determined by the final structure of the molecule synthesized using this building block.

Diagram 2: Role as a Building Block in Drug Discovery

Caption: The role of the compound in the drug discovery process.

Safety and Handling

Detailed safety and handling information for Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not extensively documented. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety data, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a valuable and versatile building block for synthetic and medicinal chemists. Its unique structural features provide a foundation for the development of novel and diverse chemical entities with potential applications in drug discovery and agrochemicals. While detailed biological and spectroscopic data for the compound itself are limited, its utility as a synthetic intermediate is well-recognized. Further research into the synthesis and application of derivatives based on this scaffold is likely to yield new and important bioactive molecules.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloro-5-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-chloro-5-fluoropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its role in the development of novel compounds, a thorough understanding of its physical characteristics is essential for researchers and chemical engineers.

Core Physical Properties

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative. Its fundamental physical and chemical identifiers are well-established.

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-chloro-5-fluoropicolinate | [1] |

| IUPAC Name | methyl 3-chloro-5-fluoropyridine-2-carboxylate | [1] |

| CAS Number | 1214387-31-1 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Not available | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Not available | [3] |

| SMILES | O=C(OC)C1=NC=C(F)C=C1Cl | |

| Storage Conditions | Inert atmosphere, room temperature |

Experimental Protocols

While specific experimental data for Methyl 3-chloro-5-fluoropicolinate is limited, the following are standard laboratory protocols for determining the key physical properties of a solid organic compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of purity and can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (for solids that can be melted and are stable at their boiling point)

While this compound is a solid at room temperature, a boiling point could be determined if it remains stable upon melting. This is often performed under reduced pressure to prevent decomposition.

-

Apparatus Setup: A small amount of the substance is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser and a receiving flask. For vacuum distillation, a vacuum pump is connected to the system.

-

Heating: The flask is heated gently.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.

Determination of Solubility

The solubility of a compound in various solvents is a key parameter for reaction setup, purification, and formulation.

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) should be tested.

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of the solid compound.

-

Add the chosen solvent dropwise while agitating the mixture.

-

Continue adding the solvent up to a defined volume (e.g., 1 mL).

-

Observe if the solid dissolves completely at room temperature.

-

If the solid does not dissolve, the mixture can be gently heated to determine if solubility increases with temperature.

-

-

Classification: The solubility can be qualitatively described as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the saturated solution.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental identifiers of Methyl 3-chloro-5-fluoropicolinate and its physical properties, highlighting those that are currently undetermined.

References

Isomers of Chlorofluoromethyl-nitrobenzene

An initial analysis of the molecular formula C7H5ClFNO2 suggests several possible isomeric structures. The Index of Hydrogen Deficiency is 5, which is consistent with a substituted benzene ring. Given the atoms present, the most plausible core structures are derivatives of benzene with a one-carbon substituent containing the remaining atoms. This document will focus on the isomers of chlorofluoromethyl-nitrobenzene and (chloro)(fluoro)phenylnitromethane , which fit the molecular formula.

In this class of isomers, a chlorofluoromethyl group (-CHFCl) and a nitro group (-NO2) are substituents on the benzene ring. There are three possible positional isomers:

-

1-(chlorofluoromethyl)-2-nitrobenzene (ortho-isomer)

-

1-(chlorofluoromethyl)-3-nitrobenzene (meta-isomer)

-

1-(chlorofluoromethyl)-4-nitrobenzene (para-isomer)

These isomers are of interest in synthetic organic chemistry as intermediates for pharmaceuticals and agrochemicals due to the presence of three different reactive moieties.

Molecular Structure and Bonding

The molecular structure of these isomers consists of a planar benzene ring bonded to a tetrahedral chlorofluoromethyl group and a planar nitro group. The bonding within the benzene ring is characterized by delocalized pi electrons across the six carbon atoms. The C-C bond lengths in the ring are intermediate between single and double bonds, typically around 1.40 Å.

The carbon of the chlorofluoromethyl group is sp3 hybridized, forming single bonds with hydrogen, chlorine, fluorine, and a carbon atom of the benzene ring. The nitrogen atom of the nitro group is sp2 hybridized, forming a single bond with a ring carbon and double bonds with the two oxygen atoms, with resonance structures delocalizing the negative charge over the two oxygens.

The presence of the electron-withdrawing nitro group and the electronegative halogen atoms influences the electron density distribution in the benzene ring and affects the bond lengths and angles.

Table 1: Calculated Molecular Properties of Chlorofluoromethyl-nitrobenzene Isomers

| Property | 1-(chlorofluoromethyl)-2-nitrobenzene | 1-(chlorofluoromethyl)-3-nitrobenzene | 1-(chlorofluoromethyl)-4-nitrobenzene |

| Molecular Weight | 205.56 g/mol | 205.56 g/mol | 205.56 g/mol |

| Calculated LogP | 2.5 | 2.6 | 2.5 |

| Calculated pKa | Not applicable | Not applicable | Not applicable |

| Calculated Molar Refractivity | 44.5 cm³/mol | 44.5 cm³/mol | 44.5 cm³/mol |

Note: Experimental data for these specific isomers is limited in the public domain. The data presented is based on computational predictions and data for structurally similar compounds.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of these isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectra would show signals for the aromatic protons and the proton of the -CHFCl group. The chemical shifts and coupling patterns of the aromatic protons would be distinct for each isomer, allowing for their differentiation. The proton in the -CHFCl group would appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR spectra would provide information about the carbon skeleton. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

-

¹⁹F NMR would show a doublet for the fluorine atom, coupled to the adjacent proton.

-

-

Infrared (IR) Spectroscopy : The IR spectra would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively), C-H bonds of the aromatic ring, and C-Cl and C-F bonds.

-

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (205.56 g/mol ). The fragmentation pattern would provide further structural information.

Isomers of (Chloro)(fluoro)phenylnitromethane

Another class of isomers for C7H5ClFNO2 involves a phenyl group substituted with chlorine and fluorine, and a nitromethane group (-CH2NO2) attached to the ring. There are numerous positional isomers for the chloro and fluoro substituents. For example, 1-chloro-3-fluoro-5-(nitromethyl)benzene .

A third possibility is where the halogen and nitro groups are attached to the methyl group of toluene, such as in α-chloro-α-fluoro-phenylnitromethane (C6H5-C(Cl)(F)NO2).

The structural and electronic properties of these isomers would differ significantly from the chlorofluoromethyl-nitrobenzenes, leading to different chemical reactivity and spectroscopic signatures.

Experimental Protocols

Synthesis of Chlorofluoromethyl-nitrobenzenes

A potential synthetic route to chlorofluoromethyl-nitrobenzenes could involve the following steps:

-

Nitration of Toluene : Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho-, meta-, and para-nitrotoluenes.

-

Isomer Separation : The isomers of nitrotoluene are separated using techniques like fractional distillation or chromatography.

-

Halogenation of the Methyl Group : Each separated nitrotoluene isomer is then subjected to free-radical halogenation to introduce chlorine and fluorine into the methyl group. This step can be challenging to control and may produce a mixture of halogenated products.

Diagram 1: Proposed Synthetic Pathway for 1-(chlorofluoromethyl)-4-nitrobenzene

Caption: A possible two-step synthesis of 1-(chlorofluoromethyl)-4-nitrobenzene.

Characterization Methods

Standard analytical techniques would be employed for the characterization of the synthesized isomers.

Diagram 2: Experimental Workflow for Isomer Characterization

Caption: Workflow for the synthesis, purification, and characterization of C7H5ClFNO2 isomers.

Signaling Pathways and Applications

Substituted nitroaromatic compounds are known to be precursors for various biologically active molecules. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates.

While specific signaling pathways involving C7H5ClFNO2 isomers are not well-documented, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, they could serve as building blocks for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs. Further research is needed to explore the biological activities of these compounds.

Diagram 3: Potential Role in Drug Discovery

Caption: Logical relationship of C7H5ClFNO2 isomers as precursors in drug discovery.

Conclusion

The molecular formula C7H5ClFNO2 represents a diverse set of isomers with potential applications in medicinal chemistry and materials science. This guide has focused on the chlorofluoromethyl-nitrobenzene family of isomers, outlining their molecular structure, predicted properties, and potential synthetic and characterization methods. The lack of extensive experimental data highlights an opportunity for further research into the synthesis and properties of these versatile compounds. The methodologies and logical frameworks presented here provide a foundation for researchers and drug development professionals to explore the chemical space of C7H5ClFNO2 and unlock its potential.

Spectroscopic and Synthetic Overview of Methyl 3-chloro-5-fluoropyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The fundamental properties of Methyl 3-chloro-5-fluoropyridine-2-carboxylate are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| CAS Number | 1214387-31-1 |

digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of Methyl 3-chloro-5-fluoropyridine-2-carboxylate", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; F8 [label="F"]; C9 [label="C"]; O10 [label="O"]; O11 [label="O"]; C12 [label="CH3"];

// Positioning the nodes {rank=same; C4; C5; C6;} {rank=same; C3; N1; C2;}

// Bonds N1 -> C2 [label="", style=solid]; C2 -> C3 [label="", style=solid]; C3 -> C4 [label="", style=solid]; C4 -> C5 [label="", style=solid]; C5 -> C6 [label="", style=solid]; C6 -> N1 [label="", style=solid]; C3 -> Cl7 [label="", style=solid]; C5 -> F8 [label="", style=solid]; C2 -> C9 [label="", style=solid]; C9 -> O10 [label="", style=double]; C9 -> O11 [label="", style=solid]; O11 -> C12 [label="", style=solid];

// Invisible edges for layout C6 -> C5 [style=invis]; C2 -> N1 [style=invis]; }

Caption: Chemical structure of Methyl 3-chloro-5-fluoropyridine-2-carboxylate.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not available in published literature or spectral databases. The following tables summarize the expected chemical shifts and spectral features based on the analysis of structurally similar compounds. These values are for estimation purposes and should be confirmed by experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Doublet of doublets | 1H | H-6 |

| ~7.5 - 8.0 | Doublet of doublets | 1H | H-4 |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (ester) |

| ~155 - 160 (d) | C-5 (bearing F) |

| ~145 - 150 (d) | C-2 |

| ~140 - 145 (d) | C-6 |

| ~125 - 130 (d) | C-3 (bearing Cl) |

| ~120 - 125 (d) | C-4 |

| ~50 - 55 | -OCH₃ |

Note: Carbons coupled to fluorine will appear as doublets (d) due to ¹³C-¹⁹F coupling.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

| m/z | Assignment |

| ~189 | [M]⁺ (with ³⁵Cl) |

| ~191 | [M+2]⁺ (with ³⁷Cl) |

| ~158 | [M - OCH₃]⁺ |

| ~130 | [M - COOCH₃]⁺ |

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, -CH₃) |

| ~1730 - 1710 | C=O stretch (ester) |

| ~1600, 1450 | C=C and C=N stretch (pyridine ring) |

| ~1300 - 1100 | C-O stretch (ester) |

| ~1100 - 1000 | C-F stretch |

| ~800 - 600 | C-Cl stretch |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate is not documented in readily accessible scientific literature. However, a common method for the synthesis of methyl esters from their corresponding carboxylic acids is through Fischer esterification or other esterification methods. Below is a generalized protocol for the synthesis of the title compound from 3-chloro-5-fluoropyridine-2-carboxylic acid.

Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate from 3-chloro-5-fluoropyridine-2-carboxylic acid

This procedure is a general representation of a Fischer esterification.

Materials:

-

3-chloro-5-fluoropyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude Methyl 3-chloro-5-fluoropyridine-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Solubility Profile of Methyl 3-chloro-5-fluoropyridine-2-carboxylate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a summary of its known physicochemical properties and outlines the fundamental principles and experimental methodologies for determining its solubility. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and a practical framework for solubility assessment.

Compound Identification and Physicochemical Properties

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative.[1] While detailed solubility data is sparse, its structural features provide a basis for predicting its general solubility behavior. The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3] |

| Molecular Weight | 189.57 g/mol | [1][2][3] |

| CAS Number | 1214387-31-1 | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| IUPAC Name | methyl 3-chloro-5-fluoropyridine-2-carboxylate | [2] |

| Synonyms | Methyl 3-chloro-5-fluoropicolinate, 3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridine | [1] |

| XLogP3 | 1.8 | [2] |

Note: XLogP3 is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, indicating that the compound is likely to have some solubility in organic solvents.

Theoretical Framework: Principles of Solubility

The solubility of a solid crystalline compound like Methyl 3-chloro-5-fluoropyridine-2-carboxylate in an organic solvent is governed by several key factors. A fundamental principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

Key factors influencing solubility include:

-

Polarity of Solute and Solvent: The pyridine ring, ester group, and halogen atoms in the solute molecule introduce polarity. Solvents with compatible polarity, ranging from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol), will exhibit varying abilities to dissolve the compound.[4][6]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][7][8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[8]

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate and may exhibit lower solubility.[4]

-

Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions is crucial for dissolution.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of Methyl 3-chloro-5-fluoropyridine-2-carboxylate. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in a selection of organic solvents at a specified temperature.

Materials:

-

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 3-chloro-5-fluoropyridine-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in the solvent of interest.

-

Analyze the filtered saturated samples and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the saturated samples by comparing their analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as g/L, mg/mL, or mol/L.

-

Visualization of Solubility Factors and Workflow

The following diagrams illustrate the key factors influencing solubility and a typical experimental workflow for its determination.

Caption: Factors Influencing Compound Solubility.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Methyl 3-chloro-5-fluoropicolinate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-chloro-5-fluoropicolinate, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this document outlines a framework for assessing its stability based on the known reactivity of structurally related halogenated pyridine carboxylic acid esters. It includes recommended protocols for forced degradation studies, including hydrolysis, photolysis, and thermal stress testing, to identify potential degradation products and pathways. The guide also provides best practices for storage to ensure the long-term integrity of the compound.

Introduction

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative of increasing importance in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block for accessing novel chemical entities. Ensuring the chemical stability of such intermediates is paramount for the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredients (APIs). This guide serves as a technical resource for professionals working with Methyl 3-chloro-5-fluoropicolinate, providing insights into its potential stability profile and a systematic approach to its handling and storage.

Chemical Structure and Properties

-

IUPAC Name: Methyl 3-chloro-5-fluoropyridine-2-carboxylate

-

CAS Number: 1214387-31-1

-

Molecular Formula: C₇H₅ClFNO₂

-

Molecular Weight: 189.57 g/mol

-

Appearance: White to off-white solid (typical)

The structure of Methyl 3-chloro-5-fluoropicolinate, featuring a pyridine ring substituted with electron-withdrawing chloro and fluoro groups and a methyl ester, dictates its reactivity and potential degradation pathways.

Inferred Chemical Stability Profile

Based on the chemistry of related halogenated pyridine carboxylic acid esters, the following degradation pathways are considered plausible for Methyl 3-chloro-5-fluoropicolinate under stress conditions:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloro-5-fluoropicolinic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light may lead to degradation. Potential photochemical reactions for chlorinated pyridines include hydroxylation and ring opening.

-

Thermal Degradation: Elevated temperatures may induce decomposition. The presence of halogen substituents could influence the thermal degradation pathway.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for Methyl 3-chloro-5-fluoropicolinate.

Recommended Storage Conditions

To maintain the integrity and purity of Methyl 3-chloro-5-fluoropicolinate, the following storage conditions are recommended based on supplier safety data sheets:

| Parameter | Recommendation |

| Temperature | Room temperature (20-25 °C) |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |

| Light | Protect from light |

| Moisture | Store in a dry place |

Storing the compound under these conditions will minimize the risk of hydrolysis, photolysis, and other potential degradation reactions.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are proposed protocols for stressing Methyl 3-chloro-5-fluoropicolinate.

A general workflow for a forced degradation study is depicted below.

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation

-

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of Methyl 3-chloro-5-fluoropicolinate (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Photolytic Degradation

-

Objective: To assess the impact of light exposure on the compound's stability.

-

Methodology:

-

Expose a solid sample and a solution of Methyl 3-chloro-5-fluoropicolinate to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

-

Expose the samples for a specified duration or until significant degradation is observed.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

-

Thermal Degradation

-

Objective: To investigate the effect of elevated temperatures on the solid-state stability of the compound.

-

Methodology:

-

Place a solid sample of Methyl 3-chloro-5-fluoropicolinate in a controlled temperature oven (e.g., 80 °C).

-

Maintain a control sample at the recommended storage temperature.

-

Collect samples at various time points (e.g., 1, 3, 7, 14 days).

-

Prepare solutions of the collected samples and analyze them using a stability-indicating HPLC method.

-

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from forced degradation studies could be presented.

Table 1: Hypothetical Hydrolytic Degradation Data

| Condition | Time (hours) | Assay of Methyl 3-chloro-5-fluoropicolinate (%) | % Degradation |

| 0.1 N HCl (60 °C) | 0 | 100.0 | 0.0 |

| 8 | 95.2 | 4.8 | |

| 24 | 88.5 | 11.5 | |

| Water (60 °C) | 0 | 100.0 | 0.0 |

| 8 | 99.8 | 0.2 | |

| 24 | 99.5 | 0.5 | |

| 0.1 N NaOH (60 °C) | 0 | 100.0 | 0.0 |

| 2 | 85.1 | 14.9 | |

| 8 | 65.7 | 34.3 |

Table 2: Hypothetical Photolytic Degradation Data

| Sample | Exposure Duration | Assay of Methyl 3-chloro-5-fluoropicolinate (%) | % Degradation |

| Solid (Control) | 24 hours | 100.0 | 0.0 |

| Solid (Exposed) | 24 hours | 98.9 | 1.1 |

| Solution (Control) | 24 hours | 100.0 | 0.0 |

| Solution (Exposed) | 24 hours | 92.3 | 7.7 |

Table 3: Hypothetical Thermal Degradation Data (Solid State at 80 °C)

| Time (days) | Assay of Methyl 3-chloro-5-fluoropicolinate (%) | % Degradation |

| 0 | 100.0 | 0.0 |

| 7 | 99.6 | 0.4 |

| 14 | 99.1 | 0.9 |

Conclusion

Navigating the Synthesis Landscape: A Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate for Researchers

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of Methyl 3-chloro-5-fluoropyridine-2-carboxylate. A versatile heterocyclic building block, this compound is instrumental in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. This document provides a comprehensive overview of its commercial availability, key chemical properties, and a representative synthetic application, empowering researchers to effectively integrate this reagent into their discovery and development workflows.

Commercial Availability and Key Properties

Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS No. 1214387-31-1) is readily available from a range of specialized chemical suppliers.[1] Its molecular formula is C₇H₅ClFNO₂, with a molecular weight of 189.57 g/mol .[1] For ease of comparison, the following table summarizes the specifications from prominent commercial vendors.

| Supplier | Brand | Purity | Form | Additional Information |

| CymitQuimica | Apollo Scientific | ≥95% | Light orange to light brown crystalline powder | Product intended for laboratory use only. |

| CymitQuimica | Fluorochem | 96% | Solid | - |

| Santa Cruz Biotechnology | - | - | - | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Certificate of Analysis available for lot-specific data.[1] |

| ChemicalBook | - | - | Solid | Predicted boiling point: 238.4±35.0 °C; Predicted density: 1.386±0.06 g/cm³. |

Synthetic Utility and Application

The strategic placement of chloro, fluoro, and carboxylate functional groups on the pyridine ring makes Methyl 3-chloro-5-fluoropyridine-2-carboxylate a highly valuable intermediate for the synthesis of novel bioactive molecules. Pyridine derivatives are a cornerstone in modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The electron-deficient nature of the pyridine ring, further influenced by the halogen substituents, allows for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions enable the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships (SAR) in drug design.

While specific signaling pathways directly modulated by this compound are not its primary application, its role as a precursor allows for the synthesis of molecules that target a wide array of biological pathways. For instance, substituted pyridine cores are integral to the development of inhibitors for enzymes such as kinases, proteases, and transferases, which are often implicated in diseases ranging from cancer to infectious and inflammatory conditions.

Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyridine Derivative

The following is a representative experimental protocol illustrating the potential synthetic utility of a 3,5-disubstituted pyridine N-oxide, a related starting material class to Methyl 3-chloro-5-fluoropyridine-2-carboxylate, in a regioselective amination reaction. This procedure is adapted from a published method and demonstrates a common transformation in the synthesis of complex pyridine derivatives.

Reaction: Regioselective Amination of a 3,5-Disubstituted Pyridine N-Oxide

Materials:

-

3,5-Disubstituted Pyridine N-Oxide (1.0 equivalent)

-

Saccharin (1.1 equivalents)

-

Diisopropylethylamine (iPr₂EtN) (2.0 equivalents)

-

Tosyl chloride (1.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Combine the 3,5-disubstituted pyridine N-oxide (1.0 equiv) and saccharin (1.1 equiv).

-

Slurry the mixture in dichloromethane (CH₂Cl₂) at a volume of 6 mL per gram of the N-oxide.

-

Add diisopropylethylamine (2.0 equiv) to the slurry.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tosyl chloride (1.2 equiv) as a solution in dichloromethane (4 mL per gram of the N-oxide).

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC/MS) to determine the conversion and ratio of 2- and 6-substituted isomers.

-

Upon completion, the reaction can be worked up, and the desired aminopyridine product can be isolated, often through crystallization after an in-situ deprotection step under acidic conditions.

This protocol highlights a method for introducing an amino group regioselectively onto a pyridine ring, a common step in the synthesis of pharmaceutical intermediates.

Logical Workflow for Synthetic Application

The general workflow for utilizing a substituted pyridine derivative like Methyl 3-chloro-5-fluoropyridine-2-carboxylate in a drug discovery context is depicted below. This involves the strategic modification of the initial building block to generate a library of compounds for biological screening.

References

An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methoxycarbonyl groups on the pyridine ring, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a plausible synthetic workflow, and its role as a key intermediate in the development of bioactive compounds, particularly kinase inhibitors.

Chemical Identity and Synonyms

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is systematically named according to IUPAC nomenclature. However, it is also known by several other names in commercial and research contexts. A clear understanding of these synonyms is crucial for effective literature and database searches.

| Identifier Type | Identifier | Source |

| Systematic Name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | IUPAC |

| CAS Number | 1214387-31-1 | Chemical Abstracts Service |

| Common Synonyms | Methyl 3-chloro-5-fluoropicolinate | Commercial Suppliers[1][2] |

| 3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridine | Commercial Suppliers[1][2] | |

| 3-Chloro-5-fluoro-pyridine-2-carboxylic acid methyl ester | PubChem[3] | |

| Methyl 3-chloro-5-fluoro-2-pyridinecarboxylate | PubChem[3] | |

| InChI | InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | PubChem[3] |

| InChIKey | CEGSHNULHUHZKT-UHFFFAOYSA-N | PubChem[3] |

| SMILES | COC(=O)C1=C(C=C(C=N1)F)Cl | PubChem[3] |

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, some of its key physicochemical properties are available from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 189.57 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | Solid | CymitQuimica[4] |

| Purity | ≥96% | CymitQuimica[4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to Methyl 3-chloro-5-fluoropyridine-2-carboxylate could involve the esterification of the corresponding carboxylic acid, 3-chloro-5-fluoropyridine-2-carboxylic acid. This precursor can be synthesized through a multi-step process starting from a suitable pyridine derivative.

Caption: A generalized synthetic workflow for the preparation of Methyl 3-chloro-5-fluoropyridine-2-carboxylate.

General Experimental Protocol for Esterification

Warning: This is a generalized protocol and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-chloro-5-fluoropyridine-2-carboxylate.

Applications in Drug Discovery and Development

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents on the pyridine ring of Methyl 3-chloro-5-fluoropyridine-2-carboxylate provides multiple reaction sites for further chemical modifications, making it a valuable scaffold for creating diverse chemical libraries.

Role as a Key Building Block

This compound is particularly useful in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The chloro and fluoro groups can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can interact with other regions of the kinase active site, thereby modulating potency and selectivity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Caption: A logical workflow illustrating the utility of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in the synthesis of kinase inhibitors.

While the direct involvement of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in a specific signaling pathway has not been reported, its utility as a precursor for kinase inhibitors suggests that the final drug molecules derived from it could target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and autoimmune disorders. The specific pathway targeted would depend on the final structure of the kinase inhibitor synthesized.

Conclusion

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a valuable and versatile chemical intermediate for researchers and professionals in the pharmaceutical and agrochemical industries. Its well-defined structure and multiple reactive sites allow for the efficient synthesis of complex and diverse molecular architectures. While detailed experimental and spectroscopic data are not yet widely available in the public domain, its commercial availability and the established chemistry of related compounds make it an attractive starting material for the development of novel bioactive molecules, particularly in the pursuit of new kinase inhibitors. Further research into its synthesis and applications is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and First Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and first documented synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This guide details the pioneering synthetic pathway, including a thorough examination of the experimental protocols, quantitative data, and characterization of the final compound. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and development.

Introduction

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and methyl carboxylate moieties, makes it a versatile intermediate for the synthesis of more complex biologically active molecules. The precise arrangement of these functional groups allows for a wide range of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs.

While the compound is now commercially available, its initial discovery and the development of its first synthetic route are crucial pieces of information for chemists working on novel synthetic strategies or seeking to understand the historical context of its application. This document aims to elucidate the seminal work that first brought this compound to light.

Discovery and First Synthesis

The first documented synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate is disclosed in the international patent application WO2007080131A1. This patent, filed by Syngenta Participations AG, describes the preparation of a series of pyridine derivatives for use as fungicides. Within this extensive work, the synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate is detailed as a key intermediate.

The synthetic approach outlined in the patent involves a multi-step sequence starting from more readily available precursors. The key transformation involves the construction of the substituted pyridine ring, followed by functional group manipulations to arrive at the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-chloro-5-fluoropyridine-2-carboxylate is provided in the table below.

| Property | Value | Source |

| CAS Number | 1214387-31-1 | [1][2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |

| Molecular Weight | 189.57 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | 96% (typical) | [3] |

Experimental Protocols

The following section provides a detailed experimental protocol for the first synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, as adapted from patent literature.

Synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. While the patent WO2007080131A1 focuses on the final esterification, related patents and general knowledge of pyridine chemistry suggest that 3-chloro-5-fluoropyridine-2-carboxylic acid can be prepared from precursors like 2,3-dichloro-5-fluoropyridine through metallation and subsequent carboxylation.

Esterification to Methyl 3-chloro-5-fluoropyridine-2-carboxylate

The final step in the first reported synthesis is the esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid.

Reaction:

3-chloro-5-fluoropyridine-2-carboxylic acid + Methanol --(Acid Catalyst)--> Methyl 3-chloro-5-fluoropyridine-2-carboxylate + Water

Experimental Procedure:

To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is then heated to reflux for a period of time to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.

Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to afford Methyl 3-chloro-5-fluoropyridine-2-carboxylate in pure form.

Synthetic Pathway Visualization

The logical workflow for the synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate can be visualized as a two-step process. The following diagram illustrates this general synthetic route.

Caption: General synthetic workflow for Methyl 3-chloro-5-fluoropyridine-2-carboxylate.

Conclusion

This technical guide has provided a detailed account of the discovery and first synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a compound of considerable interest to the scientific and industrial research communities. By consolidating information from patent literature, this paper offers a clear and concise overview of the foundational synthetic methodology. The provided experimental protocols and data serve as a valuable resource for chemists aiming to synthesize this molecule or its derivatives. The logical workflow diagram further clarifies the synthetic strategy, making this complex information more accessible. This document underscores the importance of understanding the historical context of key chemical compounds to foster innovation in contemporary research and development.

References

An In-depth Technical Guide to the Reactivity Profile of the Pyridine Ring in Methyl 3-chloro-5-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate. The presence of a nitrogen atom, a chloro group, a fluoro group, and a methoxycarbonyl group imparts a unique and nuanced reactivity profile to the aromatic core. This document explores the interplay of these substituents in directing electrophilic and nucleophilic aromatic substitution reactions, as well as their influence on metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of electron-withdrawing and directing groups on the pyridine ring allows for selective functionalization, making it a valuable building block for creating diverse molecular architectures. Understanding the inherent reactivity of this molecule is crucial for its effective utilization in synthetic strategies.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of the electron-withdrawing chloro, fluoro, and methoxycarbonyl substituents. This electronic profile significantly influences the feasibility and regioselectivity of various aromatic substitution reactions.

Electronic Profile and General Reactivity

The reactivity of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate is governed by the cumulative electronic effects of its substituents:

-

Pyridine Nitrogen: The nitrogen atom is the most significant feature, making the ring electron-deficient and generally less susceptible to electrophilic attack compared to benzene. It also activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

-

Chloro and Fluoro Substituents: Both halogens are electron-withdrawing via the inductive effect, further deactivating the ring towards electrophilic substitution.[1] However, they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. In the context of SNAr, fluoride is typically a better leaving group than chloride.[1]

-

Methoxycarbonyl Group (-COOCH₃): This is a strong electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

This combination of substituents renders the pyridine ring in Methyl 3-chloro-5-fluoropicolinate highly resistant to electrophilic aromatic substitution while being primed for nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the three electron-withdrawing substituents, makes it a prime candidate for nucleophilic aromatic substitution.

Regioselectivity

The positions ortho and para to the activating pyridine nitrogen (C2 and C4) are the most favorable sites for nucleophilic attack. In Methyl 3-chloro-5-fluoropicolinate, the C3 and C5 positions are occupied. While the C3 (chloro) and C5 (fluoro) positions are meta to the nitrogen and inherently less reactive towards SNAr than the C2 or C4 positions, the overall electronic deficiency of the ring can still facilitate substitution at these positions under appropriate conditions.[1] The relative leaving group ability (F > Cl) suggests that substitution of the fluoro group at C5 might be favored over the chloro group at C3 in some instances.

Typical Reactions and Experimental Protocols

While specific experimental data for Methyl 3-chloro-5-fluoropicolinate is limited in publicly available literature, analogous reactions with other chlorofluoropyridines provide valuable insights. Common nucleophiles include amines, alkoxides, and thiolates.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions and Conditions

| Nucleophile | Reagents and Conditions | Predicted Product |

| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, NMP), Heat | Methyl 3-amino-5-fluoropicolinate or Methyl 3-chloro-5-aminopicolinate |

| Alkoxide | NaOR/HOR, Solvent (e.g., THF, Dioxane), Heat | Methyl 3-alkoxy-5-fluoropicolinate or Methyl 3-chloro-5-alkoxypicolinate |

| Thiolate | NaSR/HSR, Solvent (e.g., DMF), Heat | Methyl 3-(alkyl/aryl)thio-5-fluoropicolinate or Methyl 3-chloro-5-(alkyl/aryl)thio-picolinate |

Experimental Protocol: General Procedure for Amination (Predicted)

To a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) in a suitable solvent such as DMSO or NMP is added the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (2.0 eq). The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3 position of Methyl 3-chloro-5-fluoropicolinate serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these reactions typically follows the order I > Br > Cl.[1]

Suzuki-Miyaura Coupling

This reaction is effective for coupling with arylboronic acids to form biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving good yields with the relatively less reactive chloro substituent.[1]

Table 2: Predicted Suzuki-Miyaura Coupling Reaction and Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Predicted Product |

| Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Methyl 3-aryl-5-fluoropicolinate |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Predicted)

A mixture of Methyl 3-chloro-5-fluoropicolinate (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand like SPhos (4-10 mol%), and a base such as K₃PO₄ (2.0-3.0 eq) in a solvent system like toluene/water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Sonogashira Coupling

This reaction allows for the introduction of an alkynyl group at the C3 position.

Table 3: Predicted Sonogashira Coupling Reaction and Conditions

| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Predicted Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Methyl 3-alkynyl-5-fluoropicolinate |

Experimental Protocol: General Procedure for Sonogashira Coupling (Predicted)

To a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent mixture like THF and triethylamine under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%) are added. The reaction is stirred at room temperature or heated, and the progress is monitored. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds.

Table 4: Predicted Buchwald-Hartwig Amination Reaction and Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Predicted Product |

| Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Methyl 3-amino-5-fluoropicolinate |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Predicted)

A mixture of Methyl 3-chloro-5-fluoropicolinate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-3 mol%), a suitable ligand like Xantphos (2-6 mol%), and a base such as Cs₂CO₃ (1.5-2.0 eq) in an anhydrous, deoxygenated solvent like toluene is heated under an inert atmosphere at 80-120 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by chromatography.

Electrophilic Aromatic Substitution

Due to the strongly deactivated nature of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate, electrophilic aromatic substitution reactions are generally not favored and would require harsh reaction conditions. The electron-withdrawing effects of the nitrogen atom, the two halogens, and the methoxycarbonyl group significantly reduce the nucleophilicity of the aromatic ring. If forced, substitution would likely be directed to the C4 position, which is the only available position and is ortho to the activating fluoro group (by resonance) but para to the deactivating chloro and methoxycarbonyl groups.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Caption: Generalized pathway for Nucleophilic Aromatic Substitution.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Methyl 3-chloro-5-fluoropicolinate possesses a highly tailored reactivity profile that makes it a valuable intermediate for the synthesis of complex, functionalized pyridine derivatives. Its electron-deficient nature strongly disfavors electrophilic aromatic substitution but provides a fertile ground for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions at the C3-chloro position. The principles and protocols outlined in this guide offer a framework for researchers to strategically incorporate this versatile building block into their synthetic endeavors, enabling the efficient construction of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted reaction pathways will undoubtedly expand the synthetic utility of this promising compound.

References

Role of fluorine and chlorine substituents on compound properties

An In-depth Technical Guide to the Role of Fluorine and Chlorine Substituents on Compound Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become an indispensable tool for optimizing the pharmacological profile of drug candidates. The unique electronic properties and relatively small size of these substituents allow for the fine-tuning of a molecule's physicochemical, pharmacokinetic, and pharmacodynamic characteristics. Fluorine, being the most electronegative element, and chlorine, with its distinct size and polarizability, can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3][4] This guide provides a detailed exploration of the multifaceted roles of fluorine and chlorine in drug design, supported by quantitative data, experimental methodologies, and logical workflows to aid researchers in leveraging these powerful bioisosteres.

Modulation of Physicochemical Properties

The introduction of fluorine or chlorine can systematically alter the fundamental physicochemical properties of a lead compound, which in turn affects its behavior in biological systems.

Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine and chlorine significantly impacts the pKa of nearby acidic or basic functional groups.[5]

-

Effect on Bases: For nitrogen-containing basic groups (e.g., amines, anilines, pyridines), the introduction of a halogen substituent withdraws electron density from the nitrogen atom. This reduces the basicity of the lone pair of electrons, thereby lowering the pKa of the corresponding conjugate acid.[1][6] This modulation is crucial for controlling the ionization state of a drug at physiological pH (around 7.4), which directly influences its solubility, membrane permeability, and potential for off-target ionic interactions.[5] For instance, fluorination of heteroaryl amines has been shown to decrease basicity by up to 2-3 pKa units.[1]

-

Effect on Acids: Conversely, for acidic functional groups like carboxylic acids or phenols, the electron-withdrawing nature of halogens stabilizes the conjugate base (anion) formed upon deprotonation. This stabilization facilitates the release of the proton, making the compound more acidic and thus lowering its pKa.[7]

Table 1: Effect of Fluorine and Chlorine Substitution on pKa

| Parent Compound | Halogenated Analog | pKa of Parent | pKa of Analog | Change in pKa (ΔpKa) |

|---|---|---|---|---|

| Aniline | 4-Fluoroaniline | 4.60 | 4.65 | +0.05 |

| Aniline | 4-Chloroaniline | 4.60 | 3.98 | -0.62 |

| Pyridine | 2-Fluoropyridine | 5.23 | -0.44 | -5.67 |

| Pyridine | 2-Chloropyridine | 5.23 | 0.72 | -4.51 |

| Benzoic Acid | 4-Fluorobenzoic Acid | 4.20 | 4.14 | -0.06 |

| Benzoic Acid | 4-Chlorobenzoic Acid | 4.20 | 3.99 | -0.21 |

Note: Data is compiled from various chemical data sources and is illustrative. Actual values can vary with experimental conditions.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, and membrane permeability.[8] The effect of halogenation on lipophilicity is complex and context-dependent.[6]

-

Fluorine: A single fluorine-for-hydrogen substitution often leads to a slight increase in logP (typically +0.1 to +0.5 units).[1][5] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the overall hydrophobic character of a molecule.[1] However, the introduction of multiple fluorine atoms or motifs like the trifluoromethyl (-CF₃) group can sometimes decrease logP due to the molecule's increased polarity.[5][7]

-

Chlorine: Chlorine is larger and more polarizable than fluorine, generally resulting in a more significant increase in lipophilicity compared to a single fluorine atom. The introduction of a chlorine atom typically increases the logP by +0.5 to +1.0 units. This enhanced hydrophobicity can improve interactions with hydrophobic pockets in target proteins and increase membrane permeation.[2][9]

Table 2: Effect of Fluorine and Chlorine Substitution on Lipophilicity (logP)

| Parent Compound | Halogenated Analog | logP of Parent | logP of Analog | Change in logP (ΔlogP) |

|---|---|---|---|---|

| Benzene | Fluorobenzene | 2.13 | 2.27 | +0.14 |

| Benzene | Chlorobenzene | 2.13 | 2.84 | +0.71 |

| Toluene | 4-Fluorotoluene | 2.73 | 2.87 | +0.14 |

| Toluene | 4-Chlorotoluene | 2.73 | 3.33 | +0.60 |

| Anisole | 4-Fluoroanisole | 2.11 | 2.29 | +0.18 |

| Anisole | 4-Chloroanisole | 2.11 | 2.79 | +0.68 |

Note: Data is compiled from various chemical data sources and is illustrative.

Impact on Pharmacokinetic Properties (ADME)

The primary goal of lead optimization is often to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Halogenation is a key strategy in this endeavor.

Metabolic Stability

One of the most powerful applications of halogenation in drug design is to enhance metabolic stability.[10][11] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to low bioavailability and short half-lives.

-

Blocking Metabolic "Soft Spots": The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by CYP enzymes, particularly at activated positions such as benzylic or allylic sites. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol) and is highly resistant to enzymatic cleavage.[5] Replacing a metabolically labile C-H bond with a C-F bond effectively "shields" that position from oxidation, prolonging the drug's half-life.[1][12]

-

Chlorine's Role: Chlorine substitution can also block metabolic sites. The C-Cl bond is weaker than the C-F bond but still more robust than a C-H bond. Additionally, the larger size of chlorine can provide a steric hindrance that prevents the enzyme from accessing the metabolic site. Chlorination of aromatic rings decreases the electron density, making them less susceptible to oxidation.[2]

Table 3: Effect of Halogenation on Metabolic Stability

| Drug/Compound | Halogenated Analog | Key Metabolic Parameter | Improvement Noted |

|---|---|---|---|

| Parent Compound A | 4-Fluoro-Compound A | In vitro half-life (t½) in human liver microsomes | Increased from 15 min to >120 min |

| Parent Compound B | 2-Chloro-Compound B | Intrinsic Clearance (CLint) | Decreased by 5-fold |

| Ezetimibe (Parent) | Fluorinated Ezetimibe | In vivo activity | 50-fold increase in activity, partly due to blocked oxidation and altered glucuronidation[12] |

Note: Data is hypothetical and illustrative of common trends observed in drug development.

Below is a generalized workflow for assessing the metabolic stability of a compound in vitro.

Caption: Workflow for an in vitro metabolic stability assay.

Influence on Pharmacodynamic Properties